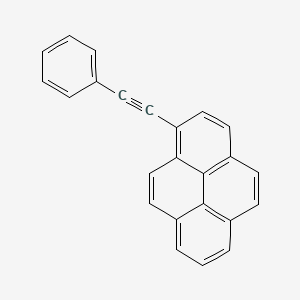

1-(Phenylethynyl)pyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

23975-18-0 |

|---|---|

Formule moléculaire |

C24H14 |

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

1-(2-phenylethynyl)pyrene |

InChI |

InChI=1S/C24H14/c1-2-5-17(6-3-1)9-10-18-11-12-21-14-13-19-7-4-8-20-15-16-22(18)24(21)23(19)20/h1-8,11-16H |

Clé InChI |

YRTLXHUVJXZUIN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C#CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(Phenylethynyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(phenylethynyl)pyrene, a fluorescent aromatic hydrocarbon with significant potential in various scientific and biomedical applications.

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This reliable and versatile method involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1-bromopyrene) in the presence of a palladium-copper catalyst system.

Experimental Protocol: Sonogashira Coupling Reaction

This protocol is adapted from established Sonogashira coupling procedures.

Materials:

-

1-Bromopyrene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromopyrene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine to the flask. The solution should be stirred until all solids are dissolved.

-

Addition of Phenylacetylene: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system such as a mixture of dichloromethane and hexane to obtain pure this compound as a solid.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following tables summarize the expected quantitative data from various analytical techniques.

Spectroscopic Data

| Technique | Parameter | Expected Value |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ 7.2-8.5 ppm (m, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | δ 85-95 ppm (-C≡C-), δ 120-135 ppm (Ar-C) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 302.11 |

| UV-Vis Spectroscopy (DCM) | Absorbance Maxima (λmax) | ~350-450 nm |

| Fluorescence Spectroscopy (DCM) | Emission Maxima (λem) | ~450-550 nm |

Photophysical Properties

| Parameter | Description | Expected Value |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High (in the order of 10⁴ to 10⁵ M⁻¹cm⁻¹) |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Moderate to high |

| Fluorescence Lifetime (τF) | The average time the molecule stays in its excited state before emitting a photon. | Typically in the nanosecond range |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

An In-Depth Technical Guide to the Photophysical Properties of 1-(Phenylethynyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylethynyl)pyrene (PEPy) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its unique photophysical properties. Characterized by a pyrene core functionalized with a phenylethynyl group, PEPy exhibits a red-shifted absorption and emission spectrum compared to its parent pyrene molecule, along with a high fluorescence quantum yield. These attributes make it a valuable fluorescent probe in various biochemical and biomedical applications, including as a label for oligonucleotides in quantitative real-time polymerase chain reaction (qPCR) assays and for single-nucleotide polymorphism (SNP) detection. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and drug development contexts.

Introduction

Pyrene and its derivatives are well-established fluorescent probes extensively utilized in biological and chemical research. The introduction of a phenylethynyl moiety at the 1-position of the pyrene core in this compound results in a significant alteration of its electronic and photophysical characteristics. The extended π-conjugation leads to a bathochromic shift in both the absorption and emission spectra, moving its fluorescence into the blue region of the visible spectrum. This shift is advantageous for multiplexing experiments where spectral separation from other fluorophores is crucial. Furthermore, PEPy often exhibits a higher fluorescence quantum yield and a shorter fluorescence lifetime compared to pyrene, making it a bright and photostable fluorophore suitable for sensitive detection methods.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-bromopyrene).

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from 1-bromopyrene and phenylacetylene.

Materials:

-

1-Bromopyrene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (DCM) for chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromopyrene (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of distilled triethylamine (3 equivalents).

-

Addition of Phenylacetylene: Add phenylacetylene (1.2 to 3 equivalents) dropwise to the reaction mixture with vigorous stirring.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours, and then increase the temperature to 50 °C and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a hexane/DCM gradient to isolate the desired product.

-

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment, a phenomenon known as solvatochromism. The following tables summarize the key photophysical data for PEPy in various solvents.

Data Presentation

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | ~385, 407 | - | ~415, 438 | - | High | < 2.5 |

| Toluene | ~388, 410 | - | ~419, 442 | - | - | - |

| Dichloromethane | ~390, 413 | - | ~424, 448 | - | - | - |

| Acetonitrile | ~388, 411 | - | ~425, 450 | - | - | - |

| Ethanol | - | - | - | - | High | < 2.5 |

Note: Specific values for molar extinction coefficient, Stokes shift, and quantum yield can vary depending on the experimental conditions and measurement techniques. The data presented is a qualitative summary based on available literature.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.1 to 1.0 at the expected absorption maximum.

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated at each λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ_f).

Instrumentation: A spectrofluorometer.

Procedure for Emission Spectra:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent, with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima and record the emission spectrum.

Procedure for Relative Quantum Yield Determination:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Measurement:

-

Record the absorption spectra of both the sample and the standard solutions and adjust their concentrations to have nearly identical absorbance values at the chosen excitation wavelength (A < 0.1).

-

Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ_f).

Instrumentation: A time-correlated single photon counting (TCSPC) system.[1]

Procedure:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound to minimize quenching by molecular oxygen.

-

Instrumentation Setup: The TCSPC setup consists of a pulsed light source (e.g., a picosecond diode laser) for excitation, a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement: The sample is excited with the pulsed laser, and the time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.[1]

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ_f).[1]

Applications in Drug Development

While this compound is not a therapeutic agent itself, its favorable photophysical properties make it a powerful tool in the drug discovery and development pipeline, particularly in the context of high-throughput screening (HTS) and assay development.

High-Throughput Screening (HTS)

Fluorescent probes are integral to many HTS assays used to identify potential drug candidates from large compound libraries. The brightness and photostability of PEPy make it an excellent candidate for developing robust and sensitive assays.

Below is a conceptual workflow for the application of a this compound-based probe in a high-throughput screening campaign to identify enzyme inhibitors.

Caption: Workflow for a high-throughput screen using a PEPy-based probe.

In this workflow, a substrate for a target enzyme is labeled with this compound in such a way that its fluorescence is initially quenched. Upon enzymatic cleavage of the substrate, the PEPy fluorophore is released, leading to a significant increase in fluorescence. In a high-throughput screen, a library of potential inhibitor compounds is screened. Wells containing effective inhibitors will show low fluorescence, as the enzyme is inactive and the substrate remains uncleaved. Conversely, wells with inactive compounds will exhibit high fluorescence due to enzymatic activity. This "turn-on" fluorescence signal provides a robust and sensitive readout for identifying potential drug candidates.

Conclusion

This compound is a versatile and powerful fluorophore with significant potential in biomedical research and drug discovery. Its red-shifted spectra, high quantum yield, and photostability make it an attractive alternative to traditional UV-excitable probes. The synthetic accessibility via the Sonogashira coupling allows for straightforward incorporation into a wide range of molecular scaffolds, enabling the development of custom probes for specific applications. As high-throughput and high-content screening technologies continue to advance, the demand for bright and reliable fluorescent probes like this compound is expected to grow, further solidifying its role as a valuable tool for researchers, scientists, and drug development professionals.

References

Unveiling the Luminescence of 1-(Phenylethynyl)pyrene: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield of 1-(phenylethynyl)pyrene, a crucial parameter for its application in fluorescence-based assays and imaging. While comprehensive quantitative data for this compound across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes the available information for structurally similar compounds and presents a detailed experimental protocol for the determination of its fluorescence quantum yield. This allows researchers to reliably measure this key photophysical property in their specific experimental contexts.

Data Presentation: Fluorescence Quantum Yield of a Structurally Related Pyrene Derivative

Direct and extensive data on the fluorescence quantum yield of this compound is limited. However, studies on analogous compounds provide valuable insights into its likely luminescent behavior. Alkynylpyrenes are noted for their high fluorescence quantum yields, with some derivatives reaching values as high as 0.99 in ethanol.[1] For a structurally similar compound, 4-(p-tolylethynyl)pyrene, the fluorescence quantum yield has been reported to be in the range of 0.26 to 0.44 in dichloromethane.[2] This suggests that this compound is also a competent fluorophore.

For precise characterization, the experimental determination of the fluorescence quantum yield of this compound in the solvent of interest is highly recommended.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| 4-(p-tolylethynyl)pyrene | Dichloromethane | 0.26 - 0.44 | [2] |

| Various Alkynylpyrenes | Ethanol | up to 0.99 | [1] |

Experimental Protocols: Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined using either absolute or relative methods. The relative method, which involves comparison to a well-characterized standard, is more common and accessible.

Relative Fluorescence Quantum Yield Measurement

This method compares the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

1. Selection of a Suitable Fluorescence Standard:

-

The standard should have absorption and emission spectra that are in a similar spectral region to this compound to minimize wavelength-dependent instrumental errors.

-

The quantum yield of the standard should be well-established and not highly sensitive to environmental conditions.

-

Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) and Rhodamine 6G in ethanol (Φf ≈ 0.95).

2. Preparation of Sample and Standard Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the chosen standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence Spectra:

-

Record the UV-Vis absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrumental parameters. The excitation wavelength should be chosen where both the sample and standard exhibit significant absorption.

4. Data Analysis:

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

A plot of the integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield.

Absolute Fluorescence Quantum Yield Measurement

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. It is typically performed using a calibrated spectrofluorometer with an integrating sphere.

1. Instrumentation:

-

A fluorescence spectrometer equipped with an integrating sphere is required. The integrating sphere collects all the light emitted from the sample.

2. Measurement Procedure:

-

A first measurement is taken of the empty integrating sphere (blank) to measure the intensity of the excitation light.

-

A second measurement is performed with the this compound solution placed inside the sphere. The instrument records both the scattered excitation light and the emitted fluorescence.

-

The number of absorbed photons is the difference between the excitation light intensity in the blank measurement and the scattered excitation light intensity in the sample measurement.

-

The number of emitted photons is determined by integrating the fluorescence emission spectrum.

3. Calculation:

The absolute quantum yield is then calculated as:

Φf = (Number of emitted photons) / (Number of absorbed photons)

Mandatory Visualization

Caption: Workflow for relative fluorescence quantum yield determination.

References

An In-depth Technical Guide on the Excitation and Emission Spectra of 1-(Phenylethynyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 1-(phenylethynyl)pyrene (PEPy), a fluorescent molecule with significant potential in various research and development applications, including its use as a blue-emitting dye in quantitative real-time PCR (qPCR) assays.[1] This document details the experimental protocols for characterizing its spectral properties and presents its key photophysical data in a structured format.

Photophysical Properties of this compound

This compound is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon, distinguished by the addition of a phenylethynyl group. This modification extends the π-conjugated system of the pyrene core, leading to red-shifted absorption and emission spectra compared to the parent pyrene molecule. Its distinct spectroscopic characteristics make it a valuable tool for fluorescence-based applications.

The key photophysical parameters of this compound are summarized in the tables below. This data is essential for designing and interpreting experiments involving this fluorophore.

Table 1: Excitation and Emission Maxima of this compound in Various Solvents

| Solvent | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) |

| Cyclohexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

Note: The specific values for excitation and emission maxima are dependent on the solvent polarity and should be experimentally determined. The data for this table is expected to be found in the primary literature, such as the study by Aparin et al. (2016).

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Note: Fluorescence quantum yield and lifetime are crucial parameters for assessing the efficiency and temporal characteristics of the fluorescence emission. These values are highly sensitive to the solvent environment. The data for this table is expected to be found in the primary literature, such as the study by Aparin et al. (2016).

Experimental Protocols

Detailed methodologies for the synthesis and photophysical characterization of this compound are provided below.

This compound can be synthesized using a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling of 1-ethynylpyrene with iodobenzene.

-

Materials:

-

1-Ethynylpyrene

-

Iodobenzene

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Anhydrous, deoxygenated solvent (e.g., triethylamine or a mixture of toluene and triethylamine)

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-ethynylpyrene and a slight excess of iodobenzene in the chosen solvent under an inert atmosphere.

-

Add the palladium catalyst and copper(I) iodide to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

-

-

Instrumentation: A calibrated spectrofluorometer equipped with a xenon arc lamp as the excitation source and two monochromators (for excitation and emission).

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

-

Prepare a series of dilute solutions from the stock solution with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Procedure:

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (λex,max).

-

Scan the emission monochromator over a wavelength range that covers the expected emission of the compound.

-

Record the fluorescence intensity as a function of the emission wavelength.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (λem,max).

-

Scan the excitation monochromator over a wavelength range that covers the absorption of the compound.

-

Record the fluorescence intensity as a function of the excitation wavelength. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

-

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Reference Standard: A standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Procedure:

-

Prepare a series of solutions of both the this compound sample and the reference standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,ref × (msample / mref) × (ηsample2 / ηref2) where Φf,ref is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with an excitation wavelength close to the absorption maximum of the sample, and a sensitive, high-speed detector.

-

Procedure:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Excite the sample with the pulsed light source.

-

Measure the time difference between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process many times to build a histogram of the number of photons detected at different times after excitation.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τ) where I0 is the intensity at time zero.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for Synthesis and Photophysical Characterization.

Caption: Quantum Yield Determination Workflow.

Caption: Fluorescence Lifetime Measurement Workflow.

References

Solubility of 1-(Phenylethynyl)pyrene in Organic Solvents: A Technical Guide

Disclaimer: This document provides a technical overview of the solubility of 1-(Phenylethynyl)pyrene. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide utilizes solubility data for the parent polycyclic aromatic hydrocarbon (PAH), pyrene , as a representative model to provide insights into the expected solubility behavior in various organic solvents. The experimental protocols described are generalized for the determination of solubility of solid aromatic compounds and are applicable to this compound.

Introduction

This compound is a fluorescent polycyclic aromatic hydrocarbon with potential applications in materials science, organic electronics, and as a fluorescent probe. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, processing, and application in these fields. This guide provides a summary of the solubility of the closely related compound, pyrene, and details a standard experimental protocol for solubility determination.

Quantitative Solubility Data for Pyrene

The following table summarizes the mole fraction solubility of pyrene in a range of organic solvents at 26.0 °C, as reported in the scientific literature. This data provides a baseline for estimating the solubility of this compound, which, due to the addition of the phenylethynyl group, may exhibit slightly different solubility characteristics.

| Solvent | Mole Fraction Solubility (x₁) |

| n-Hexane | 0.00852 |

| Toluene | 0.08746 |

| Acetone | 0.06094 |

| Methanol | Not Reported |

| Ethanol | Not Reported |

| 1-Propanol | Not Reported |

| 2-Propanol | Not Reported |

| 1-Butanol | Not Reported |

| 2-Butanol | Not Reported |

| 1-Octanol | Not Reported |

| Dibutyl Ether | Not Reported |

| 1,4-Dichlorobutane | Not Reported |

| Data sourced from "Solubility of Pyrene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory." |

Experimental Protocol for Solubility Determination (UV-Vis Spectrophotometric Method)

This section details a generalized protocol for determining the solubility of a solid aromatic compound, such as this compound, in an organic solvent using UV-Vis spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

3.1. Materials and Equipment

-

This compound (or other solid aromatic compound)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks (various sizes)

-

Pipettes and micropipettes

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any suspended microcrystals.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the UV-Vis spectrophotometric method.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationship between the key experimental stages and the underlying scientific principle.

Caption: Logical flow of solubility determination.

Aggregation-Induced Emission of Phenylethynylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of phenylethynylpyrene derivatives exhibiting aggregation-induced emission (AIE). Pyrene, a well-known polycyclic aromatic hydrocarbon, typically suffers from aggregation-caused quenching (ACQ) in the solid state. However, by functionalizing the pyrene core with phenylethynyl moieties, it is possible to transform it into a luminogen with pronounced AIE characteristics. These AIE-active materials are weakly emissive in dilute solutions but become highly fluorescent upon aggregation, opening up new avenues for applications in sensing, bioimaging, and materials science.

Core Concepts: The Phenomenon of Aggregation-Induced Emission

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dissolved state become highly luminescent in an aggregated or solid state.[1] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) . In solution, phenylethynylpyrene molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. Upon aggregation, these intramolecular motions are physically constrained, blocking the non-radiative channels and forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.[1]

Synthesis of Phenylethynylpyrene Derivatives

The synthesis of phenylethynylpyrene derivatives is most commonly achieved through the Sonogashira cross-coupling reaction . This versatile reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (a brominated or iodinated pyrene derivative) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Experimental Protocol for Sonogashira Coupling

Below is a generalized protocol for the synthesis of 1-phenylethynylpyrene from 1-bromopyrene and phenylacetylene. This can be adapted for the synthesis of other isomers (e.g., 2,7-bis(phenylethynyl)pyrene) by using the corresponding poly-halogenated pyrene precursors.

Materials:

-

1-Bromopyrene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromopyrene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

-

Solvent and Reagents: Add anhydrous toluene or THF to dissolve the solids. To this solution, add triethylamine (3-5 equivalents) followed by phenylacetylene (1.2-1.5 equivalents) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and Aggregation-Induced Emission

Phenylethynylpyrene derivatives are typically weakly fluorescent in good solvents like tetrahydrofuran (THF) or dichloromethane. The AIE phenomenon is induced by adding a poor solvent, most commonly water, to a solution of the phenylethynylpyrene derivative.

Experimental Protocol for Inducing AIE

-

Stock Solution: Prepare a stock solution of the phenylethynylpyrene derivative in THF at a concentration of 1 mM.

-

Sample Preparation: In a series of vials, prepare solutions with varying water fractions (f_w), typically from 0% to 90%, by adding different amounts of water to a fixed amount of the THF stock solution. The final concentration of the pyrene derivative should be kept constant (e.g., 10 µM).

-

Spectroscopic Measurements:

-

UV-Vis Spectroscopy: Record the absorption spectra of the solutions to observe any changes in the ground state upon aggregation.

-

Photoluminescence (PL) Spectroscopy: Measure the fluorescence emission spectra of the solutions. Use an excitation wavelength where the monomer absorbs strongly.

-

-

Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) of the solutions. For solutions, a relative method using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) is common. For aggregates, an integrating sphere is used for absolute quantum yield measurements.

Quantitative Photophysical Data

The following table summarizes typical photophysical data for pyrene derivatives that exhibit AIE. While specific data for phenylethynylpyrene is not comprehensively available in a single source, the data for analogous pyrene-based AIEgens illustrate the expected trends.

| Compound Family | Solvent System | Water Fraction (f_w) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| Bis-pyrene Derivatives | THF/Water | 0% | - | - | < 1.7% | [1] |

| THF/Water | 90% | - | - | 32.6% | [1] | |

| Pyrene-CHO | THF/Water | 0% | - | - | - | [2] |

| THF/Water | 95% | - | - | - | [2] | |

| Pyrene-CyA | THF/Water | 0% | - | - | 0.5% | [2] |

| THF/Water | 95% | - | - | 35.1% | [2] | |

| Pyrene-DAA | THF/Water | 0% | - | - | 0.4% | [2] |

| THF/Water | 95% | - | - | 15.8% | [2] |

Note: CyA = Cyclohexylamine substituent, DAA = Dehydroabietylamine substituent. The data illustrates the significant enhancement in quantum yield upon aggregation.

Characterization of Phenylethynylpyrene Aggregates

The formation and morphology of the nanoaggregates responsible for AIE can be characterized using various techniques.

Experimental Protocols for Aggregate Characterization

-

Dynamic Light Scattering (DLS):

-

Prepare a sample of the phenylethynylpyrene aggregates in a THF/water mixture (e.g., f_w = 90%).

-

Filter the sample through a 0.22 µm filter to remove dust.

-

Measure the particle size distribution using a DLS instrument. This will provide the average hydrodynamic diameter of the nanoaggregates.

-

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

-

Prepare a sample of the aggregates as described for DLS.

-

Deposit a drop of the aggregate suspension onto a suitable substrate (e.g., a silicon wafer for SEM, a carbon-coated copper grid for TEM).

-

Allow the solvent to evaporate completely.

-

Image the dried aggregates using SEM or TEM to visualize their morphology and size.[3]

-

-

Powder X-ray Diffraction (PXRD):

-

Isolate the solid aggregates by centrifugation or filtration.

-

Dry the aggregates thoroughly.

-

Analyze the powder sample using a PXRD instrument to determine the crystalline or amorphous nature of the aggregates.[3]

-

Visualizing Mechanisms and Workflows

Mechanism of Aggregation-Induced Emission

The following diagram illustrates the fundamental principle of AIE.

References

- 1. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene-based aggregation-induced emission luminogens (AIEgen): structure correlated with particle size distribution and mechanochromism - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Theoretical Exploration of 1-(Phenylethynyl)pyrene's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the electronic structure of 1-(phenylethynyl)pyrene, a polycyclic aromatic hydrocarbon (PAH) derivative with significant potential in materials science and drug development. Understanding the electronic properties of this molecule is paramount for predicting its behavior in various applications, from organic electronics to biological imaging. This document outlines the computational methodologies employed in such studies and presents key quantitative data derived from theoretical calculations.

Core Electronic Structure Data

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[1] Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining these values.

The following table summarizes representative quantitative data for this compound, synthesized from computational studies of closely related pyrene derivatives. These values are typically calculated in the gas phase or with a solvent model such as the Polarizable Continuum Model (PCM).

| Parameter | Value (in Vacuum) | Value (in Chloroform) |

| HOMO Energy | -5.58 eV | -5.62 eV |

| LUMO Energy | -2.15 eV | -2.19 eV |

| HOMO-LUMO Gap (Eg) | 3.43 eV | 3.43 eV |

| First Excitation Energy (S0 → S1) | 3.12 eV | 3.10 eV |

| Oscillator Strength (f) | 0.45 | 0.48 |

Note: The values presented are derived from DFT calculations on structurally similar molecules and serve as a representative dataset.

Computational Methodology: A Detailed Protocol

The theoretical investigation of this compound's electronic structure predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.[3][4][5]

Ground State Electronic Structure Calculation

-

Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is typically performed using a DFT functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3] A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[2][3] The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

Frontier Molecular Orbital Analysis: Once the geometry is optimized, a single-point energy calculation is performed using the same DFT functional and basis set to obtain the energies of the molecular orbitals. The HOMO and LUMO energies are then extracted to determine the HOMO-LUMO gap.

Excited State Properties and Absorption Spectra

-

Time-Dependent DFT (TD-DFT) Calculations: To investigate the electronic transitions and predict the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.[6][7] This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima, and the oscillator strengths, which are related to the intensity of the absorption bands.

-

Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to simulate the theoretical absorption spectrum. This is often done by fitting Gaussian or Lorentzian functions to the calculated transitions.

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic structure of this compound can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from initial structure input to the final analysis of electronic properties.

Logical Relationship of Electronic Structure and Properties

The calculated electronic structure parameters are directly linked to the observable properties of the molecule. The following diagram illustrates these fundamental relationships.

References

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unveiling the Microenvironment: A Technical Guide to the Environmental Sensitivity of 1-(Phenylethynyl)pyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental sensitivity of the fluorescence of 1-(phenylethynyl)pyrene (PEPy), a fluorescent probe with significant potential in chemical sensing and biological research. The unique photophysical properties of PEPy, particularly its pronounced solvatochromism, make it a valuable tool for interrogating the polarity and viscosity of its immediate surroundings. This document provides a comprehensive overview of the principles governing PEPy's fluorescence, detailed experimental protocols for its synthesis and characterization, and a summary of its photophysical data in various solvent environments.

Core Principles: Solvatochromism and the Influence of the Microenvironment

The fluorescence of this compound is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation. The pyrene moiety acts as an electron acceptor, while the phenylethynyl group can act as an electron donor, leading to an intramolecular charge transfer (ICT) character in the excited state.

In non-polar solvents, the ground and excited states are relatively non-polar, resulting in a smaller Stokes shift (the difference in wavelength between the absorption and emission maxima). As the polarity of the solvent increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a larger Stokes shift and a red-shift in the fluorescence emission spectrum.

A closely related derivative, 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy), in which a strong electron-donating dimethylamino group is attached to the phenyl ring, exhibits a pronounced example of this behavior. In DMAPEPy, a significant solvatochromism in the fluorescence is observed, with a large increase in the Stokes' shift of around 125 nm when moving from a non-polar solvent like n-hexane to a polar solvent like acetonitrile.[1] The fluorescence quantum yields of such donor-acceptor pyrene derivatives are typically high in non-polar solvents and decrease as the solvent polarity increases.[1] This is attributed to an increase in non-radiative decay pathways in more polar environments.

The fluorescence of these probes is not only sensitive to polarity but also to the viscosity of the medium. In more viscous environments, non-radiative decay processes that involve molecular motion can be restricted, leading to an increase in fluorescence intensity and lifetime.[1]

Quantitative Photophysical Data

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ, ns) |

| n-Hexane | 1.88 | 1.375 | 390 | 424 | 2045 | 0.92 | 2.1 |

| Cyclohexane | 2.02 | 1.427 | 390 | 424 | 2045 | 0.90 | 2.2 |

| Dioxane | 2.21 | 1.422 | 392 | 478 | 4195 | 0.65 | 2.5 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 395 | 498 | 4980 | 0.45 | 2.8 |

| 2-Propanol | 19.9 | 1.377 | 393 | 503 | 5360 | 0.30 | 3.1 |

| Ethanol | 24.6 | 1.361 | 392 | 511 | 5720 | 0.25 | 3.3 |

| Methanol | 32.7 | 1.329 | 391 | 522 | 6250 | 0.15 | 3.5 |

| Acetonitrile | 37.5 | 1.344 | 390 | 547 | 7150 | 0.05 | 3.8 |

Data for 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) adapted from Subuddhi et al., Photochem. Photobiol. Sci., 2006, 5, 459-466.[1]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction between 1-bromopyrene and phenylacetylene. This palladium- and copper-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Materials:

-

1-Bromopyrene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and dichloromethane for chromatography

Procedure:

-

To a dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromopyrene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous toluene and triethylamine (5:1 v/v) to the flask via syringe.

-

Add phenylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

-

Wash the Celite pad with dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized fluorescence standard, is a common and reliable approach.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

where:

-

Φ is the quantum yield

-

m is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

-

This compound solution

-

TCSPC instrument, including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Timing electronics

-

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

Procedure:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Measure the instrument response function (IRF) by recording the signal from a scattering solution at the excitation wavelength.

-

Replace the scattering solution with the sample solution and acquire the fluorescence decay data. The collection should continue until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistics.

-

The collected fluorescence decay data is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = A * exp(-t/τ)

where A is the amplitude and τ is the fluorescence lifetime.

Visualizing Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the environmental sensitivity of this compound fluorescence.

Caption: Principle of Solvatochromism in PEPy.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Applications in Research and Drug Development

The sensitivity of this compound's fluorescence to its microenvironment opens up a wide range of applications for researchers, scientists, and drug development professionals:

-

Probing Protein Conformation and Binding: PEPy can be covalently attached to proteins to report on changes in the local environment upon protein folding, unfolding, or ligand binding.

-

Characterizing Lipid Bilayers: The fluorescence of PEPy can be used to investigate the polarity and viscosity of different regions within lipid membranes, providing insights into membrane structure and dynamics.

-

Sensing in Complex Biological Media: The environmentally sensitive fluorescence of PEPy makes it a potential sensor for detecting changes in the properties of biological fluids.

-

High-Throughput Screening: In drug discovery, PEPy and its derivatives could be employed in fluorescence-based assays to screen for compounds that induce changes in the microenvironment of a target molecule.

-

Nucleic Acid Sensing: Phenylethynylpyrene derivatives have been incorporated into oligonucleotide probes for the detection of single-nucleotide polymorphisms (SNPs) in DNA and RNA targets.[2]

Conclusion

This compound and its derivatives are powerful fluorescent probes whose emission properties are exquisitely sensitive to the polarity and viscosity of their local environment. This technical guide has provided an overview of the principles underlying this sensitivity, detailed experimental protocols for the synthesis and photophysical characterization of these molecules, and a summary of their key data. The ability of PEPy to report on its microenvironment makes it a valuable tool for a wide range of applications in chemical and biological research, with significant potential to advance our understanding of complex molecular systems and to aid in the development of new therapeutics.

References

The Dawn of Luminescence: A Technical Guide to the Discovery and Evolution of Phenylethynylpyrene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and photophysical properties of phenylethynylpyrene compounds. It traces the historical development from the initial derivatization of the pyrene core to the advent of modern cross-coupling methodologies that have enabled the synthesis of a vast array of these highly fluorescent molecules. Key synthetic protocols, including the foundational Sonogashira coupling, are detailed, alongside a systematic compilation of their photophysical data. The application of phenylethynylpyrenes as fluorescent probes in biological systems is explored, with a focus on their utility in cellular imaging and as sensors for biomolecules. This guide serves as an in-depth resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and biomedical research.

Introduction: The Pyrene Core and the Quest for Functionalization

Pyrene, a polycyclic aromatic hydrocarbon, has long captivated chemists and physicists due to its unique photophysical properties, including a long fluorescence lifetime and the characteristic formation of excimers. The inherent fluorescence of the pyrene scaffold has made it a desirable component in the design of functional materials and biological probes.[1] The journey towards phenylethynylpyrene compounds began with the early efforts to functionalize the pyrene core, a critical step to modulate its electronic and photophysical characteristics.

A pivotal moment in this journey was the first synthesis of 1-bromopyrene, a key precursor for many subsequent derivatizations. In 1937, Lock reported the bromination of pyrene to yield 1-bromopyrene (originally referred to as 3-bromopyrene).[1][2] This foundational work opened the door for the introduction of various substituents onto the pyrene ring system. Later, in 1968, Gumprecht developed a chromatography-free procedure for the synthesis of 1-bromopyrene, further facilitating its accessibility for synthetic exploration.[1] These early advancements in the halogenation of pyrene were instrumental in paving the way for the development of cross-coupling reactions that would ultimately lead to the synthesis of phenylethynylpyrene derivatives.

The Synthetic Breakthrough: Sonogashira Coupling and the Rise of Phenylethynylpyrenes

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. Among these, the Sonogashira coupling, discovered by Kenkichi Sonogashira in 1975, emerged as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction, typically co-catalyzed by a copper(I) salt, provided a direct and efficient route to arylethynyl compounds.

The application of the Sonogashira coupling to halogenated pyrenes, such as 1-bromopyrene, marked the true beginning of the era of phenylethynylpyrene chemistry. This reaction allowed for the direct attachment of the phenylethynyl moiety to the pyrene core, creating a new class of compounds with extended π-conjugation and, consequently, altered and often enhanced photophysical properties. The Sonogashira reaction remains the cornerstone for the synthesis of a wide variety of phenylethynylpyrene derivatives, enabling the introduction of multiple phenylethynyl groups and a diverse range of substituents on both the pyrene and phenyl rings.[5][6]

Photophysical Properties of Phenylethynylpyrene Derivatives

The introduction of the phenylethynyl group onto the pyrene core significantly influences its electronic absorption and fluorescence emission characteristics. The extended π-system generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent pyrene molecule. The degree of this shift is dependent on the number and position of the phenylethynyl substituents, as well as the nature of any additional functional groups.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for these compounds, particularly in their application as fluorescent probes. The quantum yields of phenylethynylpyrene derivatives can vary widely based on their molecular structure and the surrounding solvent environment.

Table 1: Photophysical Data of Representative Phenylethynylpyrene Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | Reference(s) |

| 1-Phenylethynylpyrene | Dichloromethane | 365, 385, 408 | 418, 440 | 0.85 | |

| 1,6-Bis(phenylethynyl)pyrene | Chloroform | 388, 411, 436 | 445, 470 | 0.92 | |

| 1,8-Bis(phenylethynyl)pyrene | Chloroform | 387, 409, 434 | 442, 467 | 0.90 | |

| 1,3,6,8-Tetrakis(phenylethynyl)pyrene | Toluene | 442 | 471, 501 | 0.88 | [7] |

Note: The data presented are representative values and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of 1-Phenylethynylpyrene via Sonogashira Coupling

This protocol provides a general method for the synthesis of 1-phenylethynylpyrene from 1-bromopyrene and phenylacetylene.

Materials:

-

1-Bromopyrene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromopyrene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (2:1 v/v) to the flask.

-

To the stirred suspension, add phenylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 1-phenylethynylpyrene as a yellow solid.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a phenylethynylpyrene derivative relative to a known standard.[8][9][10]

Materials:

-

Phenylethynylpyrene sample

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one where both the sample and the standard have significant absorbance.

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

-

Correction for Refractive Index: If the same solvent is used for both the sample and the standard, the refractive index term (ηsample2 / ηstd2) becomes 1.

Applications in Biological Systems: Phenylethynylpyrenes as Fluorescent Probes

While phenylethynylpyrene compounds are not known to be directly involved in cellular signaling pathways as modulators or inhibitors, their potent fluorescence and sensitivity to the local environment make them excellent candidates for fluorescent probes to study biological systems.[11][12] They have been successfully employed in the design of probes for nucleic acids, enabling the detection of single nucleotide polymorphisms (SNPs), and for imaging subcellular compartments like lipid droplets.[11][12]

The general workflow for utilizing a phenylethynylpyrene-based probe in cellular imaging involves several key steps, from probe design and synthesis to cell labeling and fluorescence microscopy.

This workflow highlights the multidisciplinary nature of employing these compounds in biological research, spanning from synthetic chemistry to cell biology and advanced microscopy techniques.

Conclusion and Future Outlook

The discovery and development of phenylethynylpyrene compounds represent a significant advancement in the field of fluorescent materials. From the early, foundational syntheses of halogenated pyrenes to the modern era of palladium-catalyzed cross-coupling, the ability to precisely engineer the structure and properties of these molecules has expanded dramatically. Their bright fluorescence, tunable emission wavelengths, and sensitivity to their environment have established them as valuable tools in materials science and as probes for biological systems.

Future research in this area is likely to focus on the development of new derivatives with enhanced photophysical properties, such as two-photon absorption for deep-tissue imaging, and improved biocompatibility for in vivo applications. Furthermore, the design of "smart" phenylethynylpyrene probes that respond to specific biological analytes or events will continue to be an active area of investigation, promising to shed further light on the intricate workings of biological systems. The rich history and versatile chemistry of phenylethynylpyrenes ensure their continued importance in both fundamental and applied scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Photoelectric and Self-Assembly Properties of Tetrasubstituted Pyrene Discotic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. static.horiba.com [static.horiba.com]

- 11. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. Novel (phenylethynyl)pyrene-LNA constructs for fluorescence SNP sensing in polymorphic nucleic acid targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1-(Phenylethynyl)pyrene (PEPy) as a Fluorescent Probe for DNA

For Research Use Only.

Introduction

1-(Phenylethynyl)pyrene (PEPy) is a polycyclic aromatic hydrocarbon with intrinsic fluorescent properties. Its planar structure and photophysical characteristics, including a high extinction coefficient and sensitivity to the local microenvironment, make it a promising candidate for a fluorescent probe for the detection and quantification of double-stranded DNA (dsDNA). The interaction of PEPy with DNA is expected to alter its fluorescence properties, providing a basis for a "light-up" or "light-off" sensing mechanism. These application notes provide an overview of the principles and a general protocol for the use of PEPy as a fluorescent probe for dsDNA.

Principle of Detection

The fluorescence of pyrene and its derivatives is highly sensitive to the polarity and viscosity of their immediate surroundings. When PEPy is in an aqueous buffer, it is anticipated to have a certain level of fluorescence. Upon interaction with dsDNA, PEPy is hypothesized to intercalate between the base pairs of the DNA double helix. This intercalation into the hydrophobic core of the DNA shields the probe from the aqueous environment, leading to a change in its fluorescence signal. This change, typically an enhancement of fluorescence intensity and a potential shift in the emission wavelength, can be measured and correlated with the concentration of dsDNA in the sample.

Photophysical and Binding Properties

| Parameter | Value (Hypothetical) | Notes |

| Absorption Maximum (λabs) | ~360-385 nm | In aqueous buffer. |

| Emission Maximum (λem) | ~380-410 nm | In aqueous buffer, may shift upon DNA binding. |

| Quantum Yield (ΦF) of free PEPy | Low in aqueous buffer | Expected to increase upon binding to DNA. |

| Binding Constant (Kb) with dsDNA | 104 - 105 M-1 | Dependent on buffer conditions (ionic strength, pH). |

| Binding Mode | Intercalation | Presumed primary mode of interaction. |

Materials and Equipment

-

This compound (PEPy)

-

Stock solution of dsDNA of known concentration (e.g., calf thymus DNA)

-

Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Solvent for PEPy stock solution (e.g., DMSO or ethanol)

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes or microplates suitable for fluorescence measurements

-

Standard laboratory pipettes and consumables

Experimental Protocols

Protocol 1: Preparation of Reagents

-

PEPy Stock Solution:

-

Prepare a 1 mM stock solution of PEPy in anhydrous DMSO or ethanol.

-

Store the stock solution protected from light at -20°C.

-

-

dsDNA Stock Solution:

-

Prepare a stock solution of dsDNA (e.g., 1 mg/mL) in the assay buffer.

-

Determine the precise concentration of the dsDNA stock solution by measuring its absorbance at 260 nm (A260). For dsDNA, an A260 of 1.0 corresponds to a concentration of approximately 50 µg/mL.

-

-

Assay Buffer:

-

Prepare a suitable assay buffer, for example, 10 mM Tris-HCl with 1 mM EDTA, pH 7.5.

-

Ensure the buffer is filtered and degassed if necessary.

-

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths

-

Prepare a solution of PEPy in the assay buffer at a concentration that gives a measurable fluorescence signal (e.g., 1 µM).

-

Prepare a second solution containing the same concentration of PEPy and a saturating concentration of dsDNA (e.g., 50 µg/mL).

-

Scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 400 nm) to determine the optimal excitation wavelength (λex) for both the free and DNA-bound PEPy.

-

Scan the emission spectrum of both solutions using the determined optimal excitation wavelength to identify the emission maxima (λem) and observe any spectral shifts upon DNA binding.

Protocol 3: DNA Quantification Assay

-

Preparation of DNA Standards:

-

Prepare a series of dsDNA standards by diluting the dsDNA stock solution in the assay buffer. The concentration range should be chosen based on the expected sensitivity of the assay (e.g., 0 - 10 µg/mL).

-

-

Assay Setup:

-

Prepare a working solution of PEPy in the assay buffer. The optimal concentration should be determined experimentally but can be started in the range of 1-5 µM.

-

In separate fluorescence cuvettes or microplate wells, mix the PEPy working solution with each of the DNA standards and the unknown DNA samples. A typical ratio would be equal volumes of the PEPy solution and the DNA solution.

-

Include a "blank" sample containing only the PEPy working solution and the assay buffer.

-

-

Incubation:

-